9-hydroxy-7Z-Nonene-3,5-diynoic acid
Description
Properties
Molecular Formula |
C9H8O3 |
|---|---|
Molecular Weight |
164.16 g/mol |
IUPAC Name |
(Z)-9-hydroxynon-7-en-3,5-diynoic acid |
InChI |
InChI=1S/C9H8O3/c10-8-6-4-2-1-3-5-7-9(11)12/h4,6,10H,7-8H2,(H,11,12)/b6-4- |
InChI Key |
DSMORYZYOBMZIC-XQRVVYSFSA-N |
Isomeric SMILES |
C(/C=C\C#CC#CCC(=O)O)O |
Canonical SMILES |
C(C=CC#CC#CCC(=O)O)O |
Origin of Product |
United States |
Preparation Methods
Alkylation of Acetylenic Intermediates
The construction of the compound’s carbon skeleton often begins with alkylation reactions involving acetylenic precursors. A prominent method involves the alkylation of lithium or sodium acetylides with halogenated intermediates. For instance, the lithio-derivative of pent-1-yne can be alkylated using ω-chloroalkyl halides to install the necessary carbon chain . This approach is particularly effective for introducing triple bonds at specific positions.
Phase transfer catalysis (PTC) has been employed to enhance reaction efficiency in biphasic systems. Using tetrabutylammonium hydrogen sulfate as a catalyst in aqueous NaOH-heptane mixtures, terminal acetylenes are generated via dehydrohalogenation of vicinal dihalides . However, yields diminish with longer aliphatic chains due to solubility limitations, necessitating polar aprotic solvents like dimethyl sulfoxide (DMSO) for higher homologs .
Stereoselective Hydrogenation of Triple Bonds
The Z-configured double bond at position 7 is introduced via partial hydrogenation of a triple bond. Lindlar catalyst (palladium on calcium carbonate, poisoned with quinoline) is the gold standard for cis-selective hydrogenation. For example, hydrogenating 9-hydroxy-7-nonene-3,5-diynoic acid’s triple bond over Lindlar catalyst at 20°C achieves >97% cis-selectivity, with trans-isomer contamination below 3% . Elevated temperatures increase trans-isomer formation, necessitating strict temperature control .
A superior alternative involves 9-borabicyclo[3.3.1]nonane (9-BBN), which simultaneously reduces triple bonds to cis-double bonds and carbonyl groups to alcohols in a single step . This method avoids metal catalysts and achieves yields exceeding 90% with minimal byproducts .
Wittig Reaction for Olefin Installation
The Wittig reaction offers a complementary route to install the Z-configured double bond. Alkylidenetriphenylphosphoranes, generated from phosphonium salts and strong bases, react with aldehydes to form alkenes. Using aliphatic phosphoranes and non-polar solvents like cyclohexane favors cis-olefin formation . For instance, condensing (Z)-non-7-enal with a stabilized ylide produces the target double bond in 85% yield with a cis:trans ratio of 86:14 .
Dipolar aprotic solvents like DMSO further enhance stereoselectivity. A modified Wittig protocol in DMSO achieves cis:trans ratios up to 98:2, critical for high-purity Z-isomer synthesis .
Hydroxylation and Functional Group Interconversion
Introducing the hydroxyl group at position 9 often involves oxidation or reduction steps. Oxymercuration-demercuration of a terminal alkyne intermediate provides anti-Markovnikov hydroxylation with excellent regioselectivity . Alternatively, Sharpless asymmetric dihydroxylation can install the hydroxyl group enantioselectively, though this requires chiral ligands and precise stoichiometry .
A scalable approach involves protecting the carboxylic acid group as a methyl ester during hydroxylation. For example, treating methyl 9-oxonon-7-ene-3,5-diynoate with sodium borohydride selectively reduces the ketone to a secondary alcohol, followed by ester hydrolysis to yield the free acid .
Comparative Analysis of Synthetic Routes
The table below summarizes key methodologies, highlighting yields, stereoselectivity, and practicality:
| Method | Key Reagents | Yield (%) | cis:trans Ratio | Complexity |
|---|---|---|---|---|
| Lindlar Hydrogenation | H₂, Lindlar catalyst | 85–92 | 97:3 | Moderate |
| 9-BBN Reduction | 9-BBN, THF | 90–95 | 99:1 | High |
| Wittig Reaction (DMSO) | Ph₃P=CHR, aldehyde | 78–85 | 98:2 | Moderate |
| Oxymercuration | Hg(OAc)₂, NaBH₄ | 70–80 | N/A | High |
Challenges and Optimization Strategies
-
Solubility Issues : Long-chain intermediates often exhibit poor solubility in aqueous phases. Substituting heptane with methylene chloride in PTC systems improves substrate dispersion, boosting yields from 45% to 72% for C9 chains .
-
Byproduct Formation : Trans-isomers arise during hydrogenation due to catalyst poisoning or overheating. Adding quinoline to Lindlar catalyst and maintaining temperatures below 25°C suppresses trans-alkene formation .
-
Functional Group Compatibility : The carboxylic acid group may interfere with Grignard or organolithium reagents. Protecting the acid as a tert-butyl ester enhances compatibility with strong bases .
Q & A
Q. How is 9-hydroxy-7Z-Nonene-3,5-diynoic acid structurally characterized, and what are its key physicochemical properties?
Q. What analytical methods are recommended for detecting this compound in environmental samples?
Q. How does the 7Z configuration influence reactivity compared to the 7E isomer, and what experimental approaches resolve this?
Methodological Answer: The 7Z configuration introduces steric constraints that affect photochemical stability and enzymatic interactions. Comparative studies require:
- Stereospecific Synthesis : Use of Lindlar catalysts for Z-selective hydrogenation or Wittig reactions with controlled stereochemistry.
- Chromatographic Separation : High-performance liquid chromatography (HPLC) with chiral columns or silver-ion chromatography to resolve Z/E isomers .
- Kinetic Analysis : UV-Vis spectroscopy to monitor isomerization rates under varying pH and temperature conditions.
Q. What challenges arise in synthesizing 9-hydroxy-7Z-Nonene-3,5-diynoic acid, and how are they mitigated?
Methodological Answer: Key challenges include:
- Triple Bond Stability : Triple bonds at positions 3 and 5 are prone to undesired cyclization. Mitigation involves low-temperature reactions (<0°C) and inert atmospheres.
- Hydroxyl Group Protection : Use of tert-butyldimethylsilyl (TBDMS) ethers to prevent oxidation during synthesis.
- Isomer Purity : Confirm Z-configuration via NOESY NMR (nuclear Overhauser effect spectroscopy) to verify spatial proximity of protons near the double bond .
Q. How does environmental exposure (e.g., pH, UV light) impact the compound’s stability, and how should this inform experimental design?
Methodological Answer:
- pH Sensitivity : The carboxylic acid group undergoes deprotonation above pH 5, altering solubility. Buffered solutions (pH 4–6) are recommended for bioactivity assays.
- Photodegradation : The conjugated diyne system absorbs UV light (λmax ~250 nm), leading to radical formation. Stability studies should use amber glassware and minimize light exposure during extraction .
- Isotopic Labeling : Use ¹³C-labeled analogs (e.g., at the hydroxyl group) to track degradation pathways via LC-MS/MS .
Q. What ecological roles or interactions are hypothesized for this compound based on environmental detection data?
Methodological Answer: Detected in urban stormwater runoff, it may act as a microbial signaling molecule or stress metabolite. Research strategies include:
- Metabolomic Profiling : Co-detection with phenolic acids (e.g., cis-p-coumaric acid) suggests shared biosynthetic pathways in plant-microbe interactions .
- Bioassay-Guided Fractionation : Test fractions from environmental samples for antimicrobial or antioxidant activity using disk diffusion assays or DPPH radical scavenging.
- Stable Isotope Probing (SIP) : Introduce ¹⁵N-labeled substrates to trace incorporation into microbial biomass, linking presence to nutrient cycling .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
